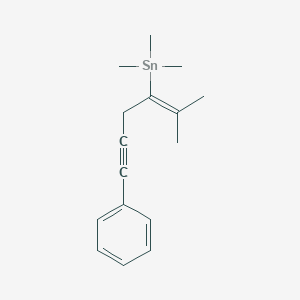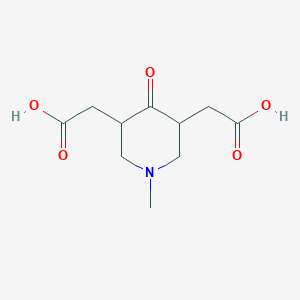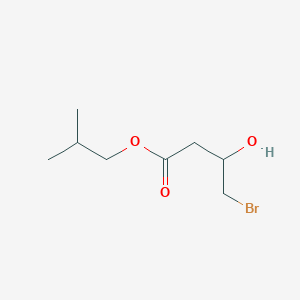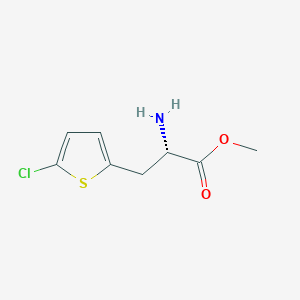
2,3,5-Tribromo-4-(6-bromohexyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Tribromo-4-(6-bromohexyl)thiophene is a brominated thiophene derivative with the molecular formula C10H12Br4S. This compound is characterized by the presence of multiple bromine atoms attached to the thiophene ring and a bromohexyl side chain. Thiophene derivatives are known for their significant applications in material science, particularly in the development of conductive polymers and organic electronic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-4-(6-bromohexyl)thiophene typically involves the bromination of thiophene derivatives. One common method includes the bromination of 2,5-dibromo-3-(6-bromohexyl)thiophene using bromine in acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent, and bromine concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,3,5-Tribromo-4-(6-bromohexyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different thiophene derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecular structures.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or chloroform.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while cross-coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
2,3,5-Tribromo-4-(6-bromohexyl)thiophene has several scientific research applications, including:
Material Science: Used in the synthesis of conductive polymers and organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
Biological Research: Investigated for its potential use in biological sensors and as a building block for bioactive molecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a precursor for drug development.
Industrial Applications: Utilized in the production of advanced materials with specific optical and electronic properties.
作用機序
The mechanism of action of 2,3,5-Tribromo-4-(6-bromohexyl)thiophene is primarily related to its ability to interact with various molecular targets and pathways. The bromine atoms and the thiophene ring can participate in multiple interactions, including:
Electrophilic and Nucleophilic Interactions: The bromine atoms can act as electrophilic sites, while the thiophene ring can participate in nucleophilic reactions.
Conjugation and Electron Transfer: The conjugated system of the thiophene ring allows for efficient electron transfer, making it suitable for use in electronic devices.
Binding to Biological Targets: The compound can bind to specific biological targets, influencing various biochemical pathways and cellular processes.
類似化合物との比較
2,3,5-Tribromo-4-(6-bromohexyl)thiophene can be compared with other brominated thiophene derivatives, such as:
2,5-Dibromo-3-(6-bromohexyl)thiophene: Similar structure but with fewer bromine atoms, leading to different reactivity and applications.
2,3,4,5-Tetrabromothiophene:
2-Bromo-3-hexylthiophene: A simpler derivative with fewer bromine atoms and a different side chain, used in various organic synthesis applications.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the bromohexyl side chain, which confer distinct chemical and physical properties, making it valuable for specialized applications in material science and beyond.
特性
CAS番号 |
765314-62-3 |
|---|---|
分子式 |
C10H12Br4S |
分子量 |
483.9 g/mol |
IUPAC名 |
2,3,5-tribromo-4-(6-bromohexyl)thiophene |
InChI |
InChI=1S/C10H12Br4S/c11-6-4-2-1-3-5-7-8(12)10(14)15-9(7)13/h1-6H2 |
InChIキー |
GKDOXSUCLRDKNP-UHFFFAOYSA-N |
正規SMILES |
C(CCCBr)CCC1=C(SC(=C1Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)

![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)




![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
